molecular formula C18H22N4O5S B11008192 7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No.: B11008192
M. Wt: 406.5 g/mol
InChI Key: PGWUWFFXPXWOHS-UHFFFAOYSA-N
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Description

This compound, 7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, is a recognized inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Its primary research value lies in the study of aberrant FGFR signaling, which is a key driver of tumorigenesis, angiogenesis, and drug resistance in various cancers, including bladder, breast, and lung carcinomas. The mechanism of action involves the competitive binding to the ATP-binding pocket of FGFR kinases, thereby potently inhibiting receptor autophosphorylation and subsequent downstream signaling through pathways such as MAPK and PI3K/Akt. This targeted inhibition makes it a critical tool compound for in vitro and in vivo investigations into the biological roles of FGFRs, for validating FGFR as a therapeutic target, and for exploring mechanisms of resistance to targeted therapies. Research utilizing this inhibitor is fundamental for advancing the development of novel oncology treatments and understanding cell proliferation and survival signaling networks. Source

Properties

Molecular Formula

C18H22N4O5S

Molecular Weight

406.5 g/mol

IUPAC Name

7-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C18H22N4O5S/c1-28(25,26)21-9-7-20(8-10-21)17(23)12-27-13-4-5-15-14(11-13)18(24)22-6-2-3-16(22)19-15/h4-5,11H,2-3,6-10,12H2,1H3

InChI Key

PGWUWFFXPXWOHS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=C(C=C2)N=C4CCCN4C3=O

Origin of Product

United States

Preparation Methods

Quinazolinone Core Synthesis

The pyrrolo[2,1-b]quinazolinone scaffold is typically assembled via a cyclocondensation strategy. A representative protocol involves:

  • Starting Material : 4-Amino-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one (prepared via Buchwald-Hartwig amination).

  • Cyclization : Treatment with ethyl chlorooxoacetate in tetrahydrofuran (THF) at −10°C to 0°C, catalyzed by N,N-diisopropylethylamine (DIPEA), yields the bicyclic intermediate.

Key parameters:

  • Temperature control (−10°C to 0°C) prevents dimerization.

  • DIPEA concentration (1.5 equivalents) optimizes reaction kinetics.

Table 1 : Solvent Effects on Cyclization Yield

SolventTemperature (°C)Yield (%)Purity (HPLC)
THF07895.2
DCM06489.7
MeCN07192.1

Data adapted from patented protocols.

Etherification at the 7-Position

Introducing the oxoethoxy side chain requires careful oxygen protection and coupling:

  • Hydroxyl Activation : The 7-hydroxyl group is converted to a triflate using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane (DCM) at −40°C.

  • Nucleophilic Displacement : Reaction with ethyl glycolate in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves ether formation.

Critical Observations :

  • Excess Cs₂CO₃ (3 equivalents) prevents residual acidity from degrading the triflate.

  • DMF outperforms dimethylacetamide (DMAc) in this step (82% vs. 68% yield).

Piperazine Sulfonylation and Coupling

The final stage involves conjugating the 4-(methylsulfonyl)piperazine moiety:

  • Sulfonylation : 1-Piperazinecarboxylic acid tert-butyl ester is treated with methanesulfonyl chloride (MsCl) in THF/water (4:1) at 25°C, followed by tert-butyloxycarbonyl (Boc) deprotection using HCl/dioxane.

  • Amidation : The free piperazine is coupled to the oxoethoxy intermediate using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in DMF, yielding the target compound.

Optimization Insights :

  • PyBOP (1.2 equivalents) provides superior coupling efficiency over HATU (94% vs. 87%).

  • Residual water content in DMF must be <0.01% to prevent hydrolysis.

Process Chemistry and Scalability

Industrial-scale production demands solvent recovery and waste minimization. The patented route emphasizes:

  • Solvent Recycling : THF is recovered via fractional distillation (85% recovery rate).

  • Catalyst Reuse : Palladium catalysts from Buchwald-Hartwig steps are reclaimed using chelating resins.

  • Crystallization Optimization : Final purification uses a heptane/ethyl acetate gradient (95:5 to 70:30), achieving 99.5% purity.

Table 2 : Comparative Analysis of Coupling Reagents

ReagentEquivalentsYield (%)Impurity Profile
PyBOP1.294<0.5% desulfonyl
HATU1.5871.2% desulfonyl
EDCI2.0792.8% dimer

Analytical Characterization

Critical quality attributes are verified through:

  • HPLC-MS : Retention time 8.7 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, quinazolinone H-5), 4.72 (s, 2H, OCH₂CO), 3.45–3.20 (m, 8H, piperazine).

  • XRD : Confirms polymorph Form I (characteristic peaks at 2θ = 12.4°, 18.7°) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl group on the piperazine ring undergoes nucleophilic substitution under alkaline conditions. For example, reactions with sodium azide yield azide derivatives (e.g., MM124 and MM137 ), which are intermediates for further cyclization .

Key Conditions :

  • Reagent : NaN₃ (2.5 eq)

  • Solvent : DMSO

  • Temperature : 80°C

  • Yield : 68–83%

Table 1 : Substitution reactions at the methylsulfonyl group

Target PositionReagentProductYield (%)
Piperazine-N-SO₂NaN₃Azide intermediate83
Piperazine-N-SO₂NH₂R (aniline)Sulfonamide derivatives76.6

Cyclization Reactions

The oxoethoxy linker facilitates cyclization to form fused heterocycles. For instance, intramolecular cyclization with nitrile oxides generates isoxazole-fused tricyclic structures .

Example Reaction :

  • Substrate : 2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one

  • Reagent : tert-butyl nitrite (TBN)

  • Conditions : DMSO, 80°C, 6 hours

  • Product : 4H,6H-isoxazolo[3′,4′:3,4]pyrrolo[2,1-b]quinazolin-6-one

  • Yield : 50–83%

Mechanism :

  • Formation of a nitrile oxide intermediate via radical pathways.

  • [3+2] cycloaddition with the alkyne moiety.

Esterification and Amidation

The ketone group in the oxoethoxy linker reacts with amines or alcohols to form Schiff bases or esters.

Example :

  • Reagent : Benzoyl chloride (1.2 eq)

  • Conditions : NaOH (10%), room temperature, 3 hours

  • Product : N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)benzamide

  • Yield : 83.8%

Table 2 : Functionalization of the oxoethoxy group

Reaction TypeReagentProductYield (%)
AmidationR-NH₂Substituted benzamide76.6
EsterificationR-OH (acid cat.)Alkoxyquinazolinone derivatives62.6

Oxidation and Reduction

The quinazoline core undergoes regioselective oxidation or reduction:

  • Oxidation : Using tert-butyl hydroperoxide (TBHP) introduces hydroxyl groups at the C-2 position .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrroloquinazoline double bond to a dihydro derivative.

Key Data :

  • Oxidation Yield : 61–73%

  • Reduction Conditions : 50 psi H₂, EtOH, 25°C

Radical-Mediated Reactions

The methylsulfonyl group participates in radical pathways, as evidenced by inhibition studies with TEMPO . For example:

  • Reagent : TBN (tert-butyl nitrite)

  • Radical Pathway : Confirmed via ESR spectroscopy .

Comparative Reactivity of Structural Analogues

Table 3 : Reactivity comparison with related compounds

CompoundReactive SiteKey ReactionYield (%)
7-HydroxyquinazolineC-2 hydroxylLithiation/alkylation54
4-Methylpiperazine derivativesPiperazine-NNucleophilic substitution68
Pyrrolidine analoguesCyclic amineCycloaddition75

Synthetic Optimization

Multi-step synthesis requires precise control:

  • Step 1 : Coupling of piperazine with chloroacetyl chloride (yield: 62.6%) .

  • Step 2 : Cyclization under reflux (EtOH, 8 hours) .

  • Step 3 : Purification via recrystallization (ethanol/water).

Critical Factors :

  • Solvent polarity (DMSO > MeOH > THF).

  • Temperature (80°C optimal for cyclization) .

Scientific Research Applications

Applications in Scientific Research

The compound's unique structure allows it to interact with various biological targets, making it a candidate for multiple therapeutic applications:

Anticancer Activity

Research indicates that derivatives of quinazolinones, including compounds similar to 7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, exhibit significant cytotoxic activity against different cancer cell lines. A study evaluated a series of novel pyrroloquinazolinones for their in vitro cytotoxicity against breast cancer (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines. The results showed promising IC50 values, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The compound's structural features may confer antimicrobial properties. A related study synthesized various quinazolinone derivatives and tested them against several bacterial strains including Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that some derivatives possessed notable antibacterial activity, warranting further exploration of the parent compound's efficacy .

Neurological Applications

Given the piperazine moiety's known effects on the central nervous system, compounds like this compound may also be investigated for neuropharmacological properties. The interaction with serotonin and dopamine receptors could lead to potential treatments for mood disorders and anxiety .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of pyrroloquinazolinones and evaluated their biological activities. The compounds were tested for cytotoxicity using the crystal violet assay across various concentrations. The findings revealed that several compounds exhibited significant cytotoxic effects, with some achieving IC50 values below 10 µM against the tested cancer cell lines .

Case Study 2: Antimicrobial Screening

Another investigation focused on synthesizing quinazolinone derivatives and assessing their antibacterial properties. The study utilized standard protocols to evaluate the activity against clinical strains of bacteria. Some derivatives showed promising results with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .

Mechanism of Action

The mechanism of action of 7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves the inhibition of specific enzymes or receptors in the body. The quinazolinone core is known to interact with various biological targets, including kinases and receptors, leading to the modulation of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below highlights key structural analogs and their substituents at the 7-position:

Compound Name Substituent at 7-Position Core Structure Key Reference
Target Compound 2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethoxy 2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
(E)-3-(4-Hydroxy-3,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (Compound 1) Hydroxy, methoxybenzylidene Same
7-Fluoro-6-(4-methylpiperazin-1-yl)-3-(4-(trifluoromethyl)benzylidene) (Compound 26) Fluoro, 4-methylpiperazine, trifluoromethylbenzyl Same
7-(3-(Piperidin-1-yl)propoxy)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (UW-MD-72) 3-(Piperidin-1-yl)propoxy Same
Deoxyvasicinone (2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) Unsubstituted Same
6-(Trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Trifluoromethyl Same

Physicochemical Properties

Property Target Compound Compound 26 UW-MD-72 Deoxyvasicinone
Molecular Weight ~450 g/mol (estimated) 414.35 g/mol 341.42 g/mol 186.21 g/mol
LogP 1.8 (predicted) 3.2 (experimental) 2.5 (predicted) 0.96 (experimental)
Water Solubility Moderate (sulfonyl enhances) Low (trifluoromethyl) Moderate Low (1.597 g/L at 25°C)
Synthetic Yield Not reported 78% 75–85% 30% (from ethanol)

Biological Activity

The compound 7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one , also known by its CAS number 1435899-90-3 , is a quinazolinone derivative that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O5SC_{18}H_{22}N_{4}O_{5}S. Its structure includes a quinazolinone core, which is known for various pharmacological properties. The piperazine moiety enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. The compound was tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). Results indicated that compounds with similar structures exhibited significant cytotoxicity with IC50 values below 10 µM, suggesting that modifications to the piperazine substituent can enhance antiproliferative activity .

Antibacterial Activity

Quinazolinone derivatives have also been evaluated for antibacterial properties. In particular, compounds related to the structure of this compound showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . This activity is attributed to the ability of these compounds to inhibit bacterial growth through various mechanisms.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Quinazolinones are known to inhibit enzymes such as urease and acetylcholinesterase. For instance, studies have shown that similar compounds exhibit strong inhibitory effects against urease, which is relevant for treating conditions like kidney stones and peptic ulcers .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Quinazolinones can increase ROS levels within cells, contributing to oxidative stress that can trigger cell death in cancerous cells.
  • Enzyme Interaction : The piperazine moiety may facilitate binding to target enzymes, enhancing inhibitory effects.

Case Studies and Experimental Data

StudyCell Line/TargetIC50 ValueActivity
Zhang et al. (2022)MCF-7<10 µMAnticancer
Antibacterial ScreeningSalmonella typhiModerateAntibacterial
Enzyme Inhibition StudyUreaseStrong InhibitionTherapeutic Potential

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one?

  • Methodological Answer : The synthesis of dihydropyrroloquinazolinone derivatives typically involves multi-step protocols, including cyclocondensation of substituted anthranilic acids with ketones or aldehydes, followed by functionalization of the piperazine ring. For the methylsulfonyl-piperazine moiety, post-synthetic sulfonylation using methanesulfonyl chloride under inert conditions (e.g., dry DCM, 0–5°C) is effective. Reductive cyclization of nitro intermediates (e.g., using Pd/C and formic acid) can improve yield and purity .

Q. How can spectroscopic techniques (NMR, X-ray) resolve structural ambiguities in the quinazolinone core?

  • Methodological Answer : X-ray crystallography is critical for confirming the bicyclic pyrroloquinazolinone scaffold and the spatial arrangement of the oxoethoxy-piperazine side chain. For dynamic NMR challenges (e.g., rotational barriers in the piperazine ring), variable-temperature 1H^1H-NMR (e.g., 298–343 K in DMSO-d6) can reveal conformational flexibility. Coupling constants and NOESY correlations help assign substituent positions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen against kinase targets (e.g., EGFR, PI3K) using fluorescence polarization assays or enzymatic inhibition studies. For receptor-binding studies (e.g., serotonin or dopamine receptors), competitive radioligand displacement assays (e.g., 3H^3H-labeled ligands) are recommended. Include positive controls like known inhibitors (e.g., imatinib for kinase assays) and validate results with dose-response curves (IC50_{50} determination) .

Advanced Research Questions

Q. How do structural modifications to the piperazine ring (e.g., sulfonyl vs. acyl groups) impact target selectivity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogues with varying electron-withdrawing (e.g., methylsulfonyl) or electron-donating (e.g., acetyl) groups on the piperazine. Use molecular docking to predict binding modes to target proteins (e.g., ATP-binding pockets). Validate with in vitro assays and compare pharmacokinetic properties (e.g., logP, solubility) .

Q. What analytical approaches resolve synthetic impurities in the final compound?

  • Methodological Answer : Employ HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect and quantify byproducts (e.g., des-methylsulfonyl or oxidized quinazolinone derivatives). For chiral impurities, use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or compare retention times with synthetic standards .

Q. How can in vivo pharmacokinetic studies be designed to assess bioavailability and metabolism?

  • Methodological Answer : Administer the compound intravenously (IV) and orally (PO) in rodent models, followed by serial blood sampling. Quantify plasma concentrations using LC-MS/MS. Identify metabolites via high-resolution mass spectrometry (HRMS) and compare with in vitro microsomal stability data (e.g., human liver microsomes + NADPH). Monitor tissue distribution and excretion profiles .

Q. What strategies mitigate instability of the oxoethoxy linker under physiological conditions?

  • Methodological Answer : Evaluate hydrolytic stability in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8–7.4) via UV-Vis or HPLC. Stabilize the linker by introducing steric hindrance (e.g., methyl groups) or replacing the ester with a more stable bioisostere (e.g., amide or carbamate). Accelerated stability studies (40°C/75% RH) can guide formulation development .

Q. How can advanced spectroscopic methods (e.g., dynamic NMR, X-ray PDF analysis) clarify polymorphic behavior?

  • Methodological Answer : Use powder X-ray diffraction (PXRD) to identify polymorphs and assess crystallinity. Dynamic NMR (DNMR) at varying temperatures resolves slow-exchange processes (e.g., ring-flipping in piperazine). Pair with solid-state 13C^{13}C-NMR to study hydrogen-bonding networks. Computational modeling (e.g., Mercury CSP) predicts stable polymorphs .

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